![molecular formula C18H16N2O4S2 B2917417 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034269-33-3](/img/structure/B2917417.png)

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

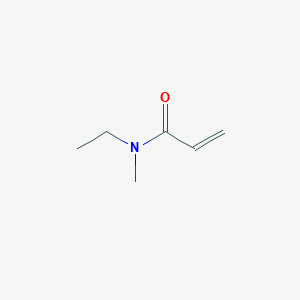

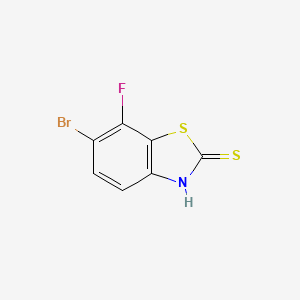

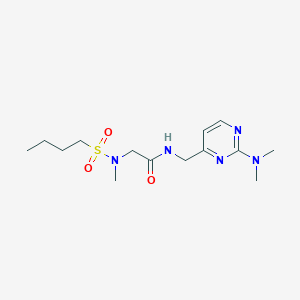

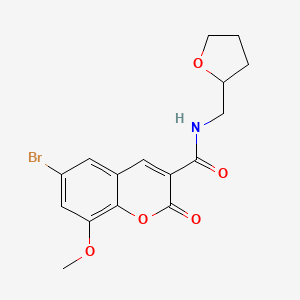

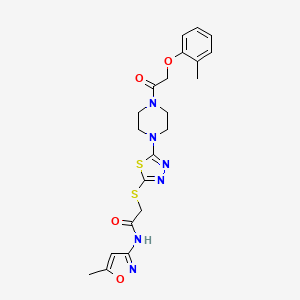

This compound is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, a pyridine ring, a benzo[b][1,4]dioxine ring, and a sulfonamide group. These structural features suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a benzo[b][1,4]dioxine ring (a fused ring system containing an oxygen atom), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms). Each of these groups contributes to the overall properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen, sulfur, and oxygen atoms could potentially allow for hydrogen bonding, which could influence its solubility in different solvents. Its melting and boiling points would depend on the strength of the intermolecular forces present in the solid or liquid state .Applications De Recherche Scientifique

Anticancer Research

Compounds with similar structures have been used in the study of morphological and nuclear changes in tumor cells, suggesting a potential application in anticancer research .

Fungicidal Activity

The presence of thiophene and pyridine structures in compounds has been associated with fungicidal activity, which could be an area of application for this compound .

Synthesis of Novel Derivatives

The compound could serve as a starting material for the synthesis of a variety of novel derivatives such as pyrazole, bipyridine, N-amide derivatives, and Schiff bases .

Biological Activities

Indole derivatives, which share some structural similarities with the compound , possess a range of biological activities including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Photovoltaic Materials

Conjugated materials containing similar structures have been used in photovoltaic applications .

Therapeutic Potential

Compounds with thiophene nuclei have shown various therapeutic activities such as acting as anti-inflammatory agents or serotonin antagonists used in the treatment of Alzheimer’s disease .

Mécanisme D'action

Target of Action

Similar compounds have shown significant activity against various targets such askinase p70S6Kβ and collagen prolyl-4-hydroxylase . These targets play crucial roles in cellular processes such as protein synthesis and collagen formation, respectively.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

The compound likely affects biochemical pathways related to its targets. For instance, inhibition of collagen prolyl-4-hydroxylase can disrupt collagen synthesis, affecting the integrity of the extracellular matrix . Similarly, modulation of kinase p70S6Kβ activity can impact protein synthesis and cell growth .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of collagen prolyl-4-hydroxylase , it could potentially reduce collagen synthesis . If it modulates the activity of kinase p70S6Kβ , it could affect protein synthesis and cell growth .

Safety and Hazards

Orientations Futures

The future research directions for this compound would depend on its intended use. If it’s being studied for its potential use as a drug, future research could involve further testing its biological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and pharmacodynamics .

Propriétés

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-26(22,15-3-4-16-17(10-15)24-8-7-23-16)20-11-13-2-1-6-19-18(13)14-5-9-25-12-14/h1-6,9-10,12,20H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRLVZNFPZMZGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B2917337.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)

![2-chloro-N-[cyano(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2917341.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)

![N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2917347.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)

![N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2917356.png)